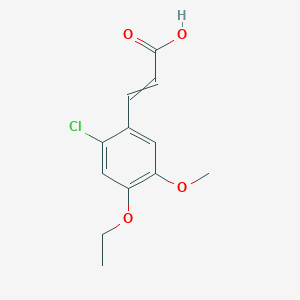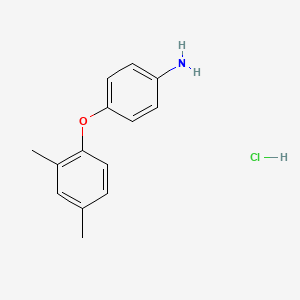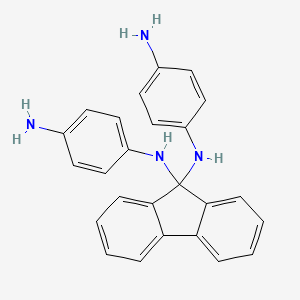![molecular formula C44H44O6P2 B12473388 1,8-Bis[2-(diphenylphosphoryl)methyl-phenoxy]-3,6-dioxaoctane](/img/structure/B12473388.png)
1,8-Bis[2-(diphenylphosphoryl)methyl-phenoxy]-3,6-dioxaoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(DIPHENYLPHOSPHOROSO)METHYL]-2-{2-[2-(2-{2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENOXY}ETHOXY)ETHOXY]ETHOXY}BENZENE is a complex organic compound characterized by the presence of multiple diphenylphosphoroso groups and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(DIPHENYLPHOSPHOROSO)METHYL]-2-{2-[2-(2-{2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENOXY}ETHOXY)ETHOXY]ETHOXY}BENZENE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Step 1: Preparation of diphenylphosphoroso intermediates.
Step 2: Sequential etherification reactions to introduce the ethoxy groups.
Step 3: Final coupling reaction to attach the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(DIPHENYLPHOSPHOROSO)METHYL]-2-{2-[2-(2-{2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENOXY}ETHOXY)ETHOXY]ETHOXY}BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoroso groups to phosphines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxides.
Reduction: Formation of diphenylphosphines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-[(DIPHENYLPHOSPHOROSO)METHYL]-2-{2-[2-(2-{2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENOXY}ETHOXY)ETHOXY]ETHOXY}BENZENE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[(DIPHENYLPHOSPHOROSO)METHYL]-2-{2-[2-(2-{2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENOXY}ETHOXY)ETHOXY]ETHOXY}BENZENE involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphoroso groups can form covalent bonds with active sites, modulating the activity of the target molecules. This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyano-2,4,5,6-tetrakis (diphenylamino)-benzene: A donor-acceptor fluorophore with similar structural features.
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy}benzene: A compound with comparable functional groups.
Uniqueness
1-[(DIPHENYLPHOSPHOROSO)METHYL]-2-{2-[2-(2-{2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENOXY}ETHOXY)ETHOXY]ETHOXY}BENZENE is unique due to its multiple diphenylphosphoroso groups and extensive ethoxy chain, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C44H44O6P2 |
|---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
1-(diphenylphosphorylmethyl)-2-[2-[2-[2-[2-(diphenylphosphorylmethyl)phenoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C44H44O6P2/c45-51(39-19-5-1-6-20-39,40-21-7-2-8-22-40)35-37-17-13-15-27-43(37)49-33-31-47-29-30-48-32-34-50-44-28-16-14-18-38(44)36-52(46,41-23-9-3-10-24-41)42-25-11-4-12-26-42/h1-28H,29-36H2 |
InChI Key |
VIEFZCHLTFTOED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12473311.png)

![N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12473328.png)

![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(3-nitrophenyl)glycinamide](/img/structure/B12473353.png)
![(2E)-3-{[4-(azepane-1-carbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12473355.png)
![tert-butyl N-[[4-(hydroxyiminomethyl)-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12473358.png)
![2-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12473363.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12473369.png)
![2-methylpropyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12473376.png)
![N-Ethyl-2-{3-methyl-4-oxo-2-[(Z)-o-tolylimino]-thiazolidin-5-yl}-acetamide](/img/structure/B12473379.png)


![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12473412.png)
